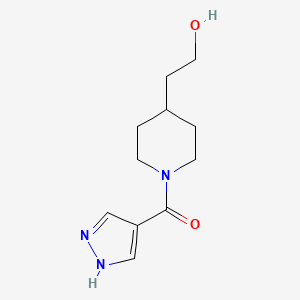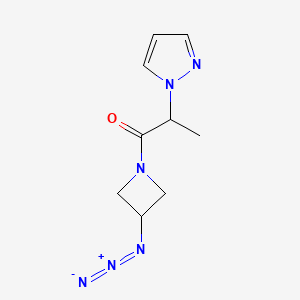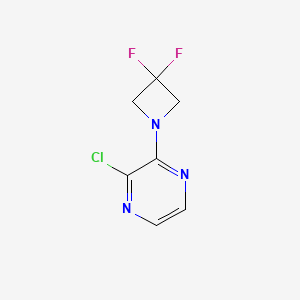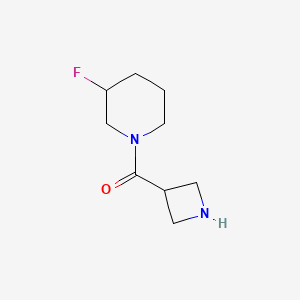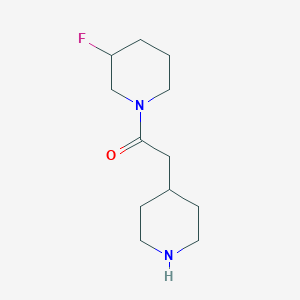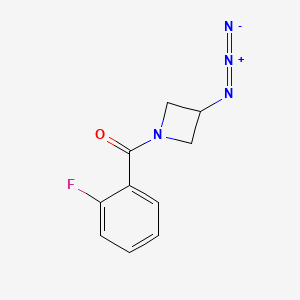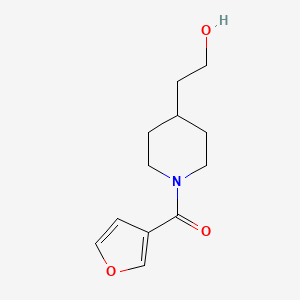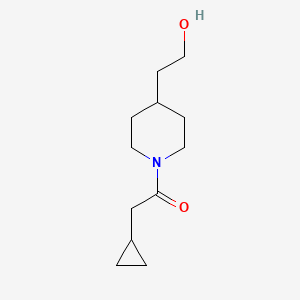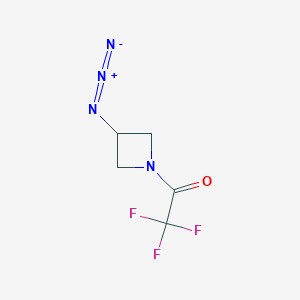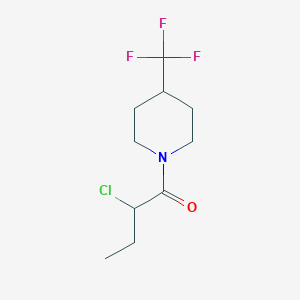
2-Chloro-1-(4-(trifluoromethyl)piperidin-1-yl)butan-1-one
Übersicht
Beschreibung
2-Chloro-1-(4-(trifluoromethyl)piperidin-1-yl)butan-1-one, also known as TFMP, is a synthetic organic compound. It contains a trifluoromethylpyridine moiety, which is a key structural motif found in various agrochemicals and pharmaceuticals. TFMP derivatives are commonly used in crop protection to safeguard plants from pests. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their biological activities .
Synthesis Analysis
TFMP can be synthesized through various methods, including vapor-phase reactions and other chemical processes. Researchers have explored different synthetic routes to obtain TFMP and its derivatives. These methods involve the introduction of the trifluoromethyl group onto the pyridine ring, resulting in compounds with diverse applications .Molecular Structure Analysis
TFMP has a molecular formula of C10H15ClF3NO. Its structure consists of a chlorinated butanone backbone with a piperidine ring attached to a trifluoromethyl group. The presence of fluorine atoms in the molecule significantly influences its properties and biological activities.Chemical Reactions Analysis
TFMP derivatives participate in various chemical reactions, including substitution, addition, and cyclization reactions. These transformations allow researchers to modify the compound for specific applications. For example, TFMP derivatives can be functionalized to enhance their pesticidal or pharmaceutical properties .Wissenschaftliche Forschungsanwendungen
Nucleophilic Aromatic Substitution
The study by Pietra and Vitali (1972) explores the nucleophilic aromatic substitution reactions involving piperidine, a structural relative to the piperidinyl moiety in the compound of interest. Their research on reactions with nitro-group-containing aromatic compounds could provide a foundation for understanding how the piperidinyl group might react in various chemical contexts, potentially informing synthetic routes involving the chloro and trifluoromethyl groups (Pietra & Vitali, 1972).
Ionic Liquid Membranes for Gas Separations
Scovazzo (2009) discusses the applications of supported ionic liquid membranes (SILMs) in gas separations, a field that could be relevant for the applications of fluorinated compounds. The unique properties of trifluoromethyl groups in modifying membrane selectivity and permeability could suggest potential uses of the compound in designing new materials for efficient gas separation (Scovazzo, 2009).
Environmental Persistence and Analysis of Organophosphates
Research by Truong et al. (2017) on tris(chloropropyl) phosphate (TCPP) in environmental samples underscores the significance of chlorinated organophosphates in environmental science. Understanding the structural and analytical aspects of such compounds could relate to assessing the environmental impact and behavior of chloro- and fluorine-containing chemicals (Truong et al., 2017).
Piperidine-Based Ligands in Neuropsychiatric Disorders
Jůza et al. (2022) review the significance of piperidine-based ligands for dopamine D2 receptors in treating neuropsychiatric disorders. This highlights the biomedical relevance of the piperidinyl group, suggesting potential research into analogous compounds for therapeutic applications (Jůza et al., 2022).
Synthetic Routes and Industrial Applications
The review by Mi (2015) on synthetic routes of vandetanib, an anticancer drug, shows the importance of chloro and piperidinyl groups in pharmaceutical synthesis. Insights into the synthetic utility of such functional groups may provide guidance for developing novel compounds or improving synthetic methodologies (Mi, 2015).
Wirkmechanismus
TFMP derivatives’ biological activities are attributed to the combination of the fluorine atom’s unique properties and the pyridine ring’s characteristics. These compounds interact with biological targets, affecting enzymes, receptors, or other cellular processes. Further studies are needed to elucidate specific mechanisms of action for individual TFMP derivatives .
Physical and Chemical Properties Analysis
- Stability : TFMP is stable under normal conditions but may decompose upon exposure to heat or light.
Safety and Hazards
Future Directions
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(trifluoromethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO/c1-2-8(11)9(16)15-5-3-7(4-6-15)10(12,13)14/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDJYLOSWPIYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


